molecular formula C17H21N5O5S B10980928 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide

Cat. No.: B10980928
M. Wt: 407.4 g/mol
InChI Key: JCVZUBROQFDQHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonylation, and coupling with the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C17H21N5O5S

Molecular Weight

407.4 g/mol

IUPAC Name

1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C17H21N5O5S/c1-11-14(16(24)21-17(25)20-11)28(26,27)22-7-3-5-13(10-22)15(23)19-9-12-4-2-6-18-8-12/h2,4,6,8,13H,3,5,7,9-10H2,1H3,(H,19,23)(H2,20,21,24,25)

InChI Key

JCVZUBROQFDQHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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